molecular formula C7H4Cl2F2 B13347973 1,2-Dichloro-4-(difluoromethyl)benzene CAS No. 52126-13-3

1,2-Dichloro-4-(difluoromethyl)benzene

Cat. No.: B13347973
CAS No.: 52126-13-3
M. Wt: 197.01 g/mol
InChI Key: KREIQWZRXXJZIV-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms and one difluoromethyl group are substituted at the 1, 2, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(difluoromethyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the difluoromethylation of 1,2-dichlorobenzene using difluoromethylating agents under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Cross-Coupling: Palladium catalysts and boron reagents are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules .

Scientific Research Applications

1,2-Dichloro-4-(difluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-(difluoromethyl)benzene exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

  • 1,2-Dichloro-4-(trifluoromethyl)benzene
  • 1,2-Dichloro-4-(chloromethyl)benzene
  • 1,4-Dichloro-2-nitrobenzene

Comparison: 1,2-Dichloro-4-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to similar compounds. For instance, the difluoromethyl group can enhance the compound’s stability and reactivity, making it valuable in specific applications .

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREIQWZRXXJZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283234
Record name 1,2-Dichloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52126-13-3
Record name 1,2-Dichloro-4-(difluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52126-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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